1,4-Dimethoxy-1H-indole

Antifungal phytoalexin Plant pathogen inhibition Crucifer disease resistance

Sourcing the wrong dimethoxyindole regioisomer risks complete loss of target C3 reactivity and biological activity. 1,4-Dimethoxy-1H-indole is the validated core scaffold of tenualexin, the most potent cruciferous phytoalexin. - Uniquely directs electrophilic substitution to C3, enabling efficient tenualexin analog synthesis. - Delivers 100% mycelial growth inhibition against A. brassicicola, R. solani, and S. sclerotiorum at 0.50 mM. - Pre-installed N1 methoxy eliminates protection/deprotection steps in N-substituted tryptamine synthesis. For C3-substituted indole libraries or antifungal lead optimization, this is the correct building block. Reliable supply chain with competitive pricing.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B12852767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxy-1H-indole
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2OC
InChIInChI=1S/C10H11NO2/c1-12-10-5-3-4-9-8(10)6-7-11(9)13-2/h3-7H,1-2H3
InChIKeyVHIHLGXVPDMJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethoxy-1H-indole: Phytoalexin Scaffold & Regioselective Functionalization


1,4-Dimethoxy-1H-indole (CAS 1619919-46-8; molecular formula C₁₀H₁₁NO₂; molecular weight 177.20 g/mol) is a disubstituted methoxyindole derivative classified within the broader family of methoxy-activated indoles [1]. Its defining structural feature is the simultaneous presence of methoxy substituents at the N1 and C4 positions of the indole ring system. While the compound itself serves primarily as a synthetic intermediate and research tool, its 1,4-dimethoxy substitution pattern is the core scaffold of tenualexin, the first cruciferous phytoalexin containing two methoxy substituents, which exhibits broad-range antifungal activity against economically important plant pathogens [2]. This substitution pattern also confers distinct regiochemical reactivity in electrophilic substitution reactions compared to other dimethoxyindole regioisomers such as 4,6-dimethoxyindole or 5,7-dimethoxyindole [3].

Scaffold Phytoalexin core for antifungal model research
Regiochemistry C3-selective functionalization via N1,4-dimethoxy activation
Building Block N1-preprotected indole for tryptamine analog synthesis

Why 1,4-Dimethoxy-1H-indole Cannot Be Replaced by Other Regioisomers


Indole derivatives bearing methoxy substituents at different positions exhibit profound differences in regiochemical reactivity, biological target engagement, and downstream synthetic utility. The 1,4-dimethoxy substitution pattern uniquely directs electrophilic substitution to specific positions on the indole ring that differ from those activated by 4,6-dimethoxyindole or 5,7-dimethoxyindole [1]. In biological contexts, tenualexin—whose core is exactly the 1,4-dimethoxyindole scaffold—is the most potent antifungal phytoalexin among structurally related cruciferous indole metabolites, outperforming 4-methoxybrassinin, cyclobrassinin, and spirobrassinin [2]. Furthermore, 1-methoxyindole-based chalcones demonstrate antiproliferative activity with IC₅₀ values <8 µM against HCT-116 colorectal cancer cells, whereas 5,6-dimethoxyindole is directed toward analgesic and anti-inflammatory applications via distinct molecular targets . These divergent activity profiles confirm that the position and number of methoxy substituents are not interchangeable; selecting the wrong regioisomer for a given research program risks complete loss of target activity or synthetic pathway compatibility.

1,4-Dimethoxyindole (target)
Other dimethoxyindole regioisomers
Regioselectivity Enables C3-directed electrophilic substitution; N1 methoxy activates unique pathway
Alternative 4,6- or 5,7-dimethoxyindole direct electrophiles to C2, C4, or C7; C3-functionalization may not transfer
Hydrogen bonding No N–H donor (HBD=0); alters solubility, permeability, and metabolic profile
Alternative N-unsubstituted dimethoxyindoles retain N–H; hydrogen bond profile may differ, limiting direct replacement
Biological scaffold Core of tenualexin, the most broadly active cruciferous phytoalexin reported
Alternative Monomethoxyindole-derived phytoalexins show narrower pathogen spectrum; scaffold activity may not reproduce

1,4-Dimethoxy-1H-indole vs. Closest Indole Analogs: Quantitative Evidence


Antifungal Potency vs. Cruciferous Phytoalexins

Tenualexin, which incorporates the 1,4-dimethoxy-1H-indole core structure, completely inhibited mycelial growth of Alternaria brassicicola, Rhizoctonia solani, and Sclerotinia sclerotiorum at 0.50 mM (100% inhibition for all three pathogens), and achieved 69% inhibition against Leptosphaeria maculans at the same concentration [1]. In contrast, the structurally related monomethoxy phytoalexin 4-methoxybrassinin, rutalexin, cyclobrassinin, and spirobrassinin did not exhibit comparable broad-spectrum potency in the same study; tenualexin was explicitly identified as the most potent antifungal agent among the tested cruciferous phytoalexins [1]. At lower concentrations, tenualexin retained partial activity: at 0.20 mM, inhibition was 47% (A. brassicicola), 31% (L. maculans), 86% (R. solani), and 57% (S. sclerotiorum); at 0.10 mM, inhibition dropped to 31%, 18%, 67%, and 23%, respectively [1].

Antifungal activity
Reported
Tenualexin (1,4-dimethoxyindole core): 100% inhibition at 0.50 mM vs. A. brassicicola, R. solani, S. sclerotiorum; comparators (4-methoxybrassinin, rutalexin etc.) lack comparable broad-spectrum potency
Supports phytoalexin scaffold antifungal research context
Mycelial growth assay; triplicate; data from tenualexin study
Antifungal phytoalexin Plant pathogen inhibition Crucifer disease resistance Tenualexin

Regioselectivity of Electrophilic Substitution in Dimethoxyindoles

In the extended Vilsmeier reaction with 3-dimethylaminopropenal and phosphoryl chloride, activated 4,6-dimethoxy-2,3-diphenylindole (7) afforded the 7-substituted indolylpropenal 8 in 97% yield, while 5,7-dimethoxyindole (9) gave predominantly the 2-substituted product 10 in 75% yield with only a minor 7-substituted isomer [1]. Furthermore, 5,7-dimethoxyindole (14) yielded the 2-substituted propenal 15 (77%) and the 7-substituted propenal 16 (17%), whereas methyl 5,7-dimethoxyindole-2-carboxylate (17) underwent exclusive C4 substitution to give products 18 and 19 in 99% combined yield (5:1 trans:cis ratio) [1]. The 1,4-dimethoxyindole scaffold, bearing an N1 methoxy group, introduces an additional dimension of regiochemical control not available to N-unsubstituted dimethoxyindoles; the N1 substitution modulates electron density at C2 and C3, enabling synthetic pathways (e.g., direct acetonitrile installation at C3 for tenualexin synthesis) that are inaccessible with 4-methoxyindole or 5,6-dimethoxyindole [2].

Regioselectivity
Class-level
1,4-dimethoxy pattern enables C3-acetonitrile installation; 4,6-dimethoxyindole → 97% C7; 5,7-dimethoxyindole → 75% C2 (extended Vilsmeier reaction)
Enables unique C3-directed indole functionalization workflow
Reaction conditions: POCl₃, CH₂Cl₂, –10 °C to rt; regioisomer comparison
Electrophilic substitution Regioselectivity Indole functionalization Vilsmeier reaction

Physicochemical Profile vs. Related Indole Regioisomers

1,4-Dimethoxy-1H-indole (C₁₀H₁₁NO₂, MW 177.20 g/mol) differs from its closest mono- and di-methoxy analogs in molecular weight, hydrogen bond donor/acceptor count, and rotational bond profile: 4-methoxyindole (C₉H₉NO, MW 147.17 g/mol, CAS 4837-90-5) has one fewer methoxy group and correspondingly lower molecular weight ; 5-methoxyindole (C₉H₉NO, MW 147.17 g/mol, CAS 1006-94-6) shares the same molecular formula as 4-methoxyindole but with altered electronic distribution; 5,6-dimethoxyindole (C₁₀H₁₁NO₂, MW 177.20 g/mol, CAS 14430-23-0) is a constitutional isomer with identical molecular formula but methoxy groups at C5 and C6 rather than N1 and C4 . The N1 methoxy in 1,4-dimethoxy-1H-indole eliminates the indole N–H hydrogen bond donor present in all N-unsubstituted regioisomers, reducing hydrogen bond donor count from 1 to 0. This absence of an N–H donor alters solubility, membrane permeability, and protein binding characteristics relative to 4-methoxyindole or 5,6-dimethoxyindole [1].

Physicochemical profile
Head-to-head
MW 177.20 g/mol, HBD=0, HBA=2 vs. 4-methoxyindole (MW 147.17, HBD=1, HBA=1) and 5,6-dimethoxyindole (MW 177.20, HBD=1, HBA=2)
N1-methoxy alters solubility, permeability, and hydrogen bonding context
Calculated from structure; no N–H donor present
Physicochemical properties Molecular weight Hydrogen bond donor/acceptor Drug-likeness

Butyrylcholinesterase Inhibition by Dimethoxyindole Thiosemicarbazones

A series of monomeric and dimeric dimethoxyindole-based thiosemicarbazone derivatives (compounds 17–28) were evaluated for cholinesterase inhibition. Among them, compound 19 displayed the most potent BChE inhibition with an IC₅₀ of 1.95 µM, and compound 18 achieved an IC₅₀ of 7.42 µM against BChE [1]. These values are comparable to the clinically used cholinesterase inhibitor galantamine, and compound 19 was identified as a plausible competitor to galantamine via molecular docking and molecular dynamics simulations [1]. While these specific compounds are derived from 4,6-dimethoxyindole or 5,7-dimethoxyindole precursors, the dimethoxyindole core itself is essential for enzyme engagement; the 1,4-dimethoxy substitution pattern, with its unique N1 methoxy, is predicted to modulate binding orientation and selectivity differently from N–H-bearing regioisomers [2]. In a related study, dimethoxyindole-based benzenesulfonamides showed selective BChE inhibition, with compound 8a achieving 87.75% inhibition—exceeding the potency of the standard galantamine [3].

BChE inhibition
Class-level
Dimethoxyindole thiosemicarbazones: BChE IC₅₀ 1.95–7.42 µM, competitive with galantamine; binding mode predicted for N1-substituted variant
Reported cholinesterase inhibitory scaffold context
Data from 4,6-/5,7-dimethoxyindole derivatives; 1,4-dimethoxyindole direct data not yet reported
Butyrylcholinesterase inhibition Alzheimer's disease Cholinesterase Dimethoxyindole thiosemicarbazone

Antioxidant Activity of Methoxyindoles vs. BHA

4-Methoxyindole derivatives (compounds 8a–e) exhibited statistically significant increased free radical scavenging activity (p < 0.05) compared to the known synthetic antioxidant butylated hydroxyanisole (BHA) in the ferric thiocyanate lipid emulsion assay [1]. This antioxidant effect was attributed to the presence of hydroxyl or methoxy aromatics at the 3- or 4-position on the aromatic ring coupled to the indole [1]. By extension, the 1,4-dimethoxyindole scaffold incorporates an additional electron-donating methoxy group at the N1 position, which is expected to further enhance radical-stabilizing capacity through extended resonance delocalization across the indole ring system [2]. While head-to-head antioxidant data for 1,4-dimethoxy-1H-indole specifically are not yet published, the additive effect of multiple methoxy substituents on antioxidant potency is a well-established structure–activity relationship in phenolic and indolic antioxidant series [3].

Antioxidant activity
Class-level
4-Methoxyindole derivatives > BHA (p<0.05) in lipid emulsion assay; 1,4-dimethoxyindole predicted enhanced radical stabilization via dual methoxy electron donation
Predicted free radical scavenging context (class-level inference)
Additive methoxy effect hypothesis; direct measurement not yet available
Antioxidant Free radical scavenging Ischemia reperfusion Methoxyindole

Synthetic Utility for Dopamine-Serotonin Releasers

4-Methoxyindole (CAS 4837-90-5) is an established reactant for the preparation of alpha-ethyltryptamines that function as dual dopamine–serotonin releasers, as well as for GABA analogs and SGLT2 inhibitors . 1,4-Dimethoxy-1H-indole shares the same 4-methoxy activation but adds an N1-methoxy substituent that precludes N–H-mediated metabolism and allows further N1-directed derivatization. The N1-methoxy group can be selectively cleaved or modified post-synthesis to yield N-unsubstituted, N-alkylated, or N–H indole products, providing synthetic flexibility not available with 4-methoxyindole alone [1]. Patent literature (US3370063) further describes substituted dimethoxyindoles as versatile intermediates, with the dimethoxy pattern enabling regioselective functionalization for pharmaceutical building block applications [2].

Synthetic utility
Reported
N1-preprotected scaffold for tryptamine releaser synthesis; 4-methoxyindole requires separate N-protection/deprotection, adding steps
Supports streamlined synthesis of N1-substituted tryptamine analogs
Patent literature (US3370063) and documented 4-methoxyindole routes
Dopamine-serotonin releaser Neuropharmacology Alpha-ethyltryptamine Indole building block

Application Scenarios for 1,4-Dimethoxy-1H-indole


Agricultural Antifungal Lead from Tenualexin Scaffold

The 1,4-dimethoxy-1H-indole scaffold—as embodied in tenualexin—provides a validated structural starting point for the development of broad-spectrum agricultural fungicides. Tenualexin achieves 100% mycelial growth inhibition against Alternaria brassicicola, Rhizoctonia solani, and Sclerotinia sclerotiorum at 0.50 mM, and retains partial activity at sub-millimolar concentrations [1]. Research groups synthesizing tenualexin analogs or exploring structure–activity relationships around the 1,4-dimethoxyindole pharmacophore should procure this compound as the core building block, rather than 4-methoxyindole or 5,6-dimethoxyindole, because the 1,4-dimethoxy pattern is uniquely responsible for the observed antifungal breadth and potency. Applications include lead optimization for Alternaria blight, Sclerotinia stem rot, and Rhizoctonia root rot control in cruciferous and non-cruciferous crops.

Cholinesterase Inhibitor Lead Generation

Dimethoxyindole-derived thiosemicarbazones demonstrate BChE IC₅₀ values as low as 1.95 µM, competitive with the clinical standard galantamine [1]. The 1,4-dimethoxy substitution pattern, with its N1 methoxy eliminating the indole N–H hydrogen bond donor, is predicted to alter blood–brain barrier penetration and metabolic stability compared to N-unsubstituted dimethoxyindole regioisomers [2]. Medicinal chemistry teams pursuing cholinesterase inhibitors for Alzheimer's disease should select 1,4-dimethoxy-1H-indole over 5,6-dimethoxyindole or 4,6-dimethoxyindole as the synthetic starting material when the goal is to explore N1-substituted SAR space or improve CNS drug-like properties through reduced hydrogen bonding capacity. The scaffold also enables dual-target strategies combining cholinesterase inhibition with antioxidant activity .

Regioselective C3-Functionalization Methodology

As demonstrated in the extended Vilsmeier reaction studies, different dimethoxyindole regioisomers direct electrophilic substitution to mutually exclusive positions: 4,6-dimethoxyindoles favor C7 substitution (97% yield), 5,7-dimethoxyindoles favor C2 substitution (75–77% yield), and 5,7-dimethoxyindole-2-carboxylates favor C4 substitution (99% yield) [1]. The 1,4-dimethoxyindole scaffold, with N1 methoxy activation, uniquely enables efficient C3-directed functionalization—a reactivity profile exploited in the synthesis of tenualexin via direct acetonitrile installation at C3 [2]. Organic synthesis laboratories developing new indole functionalization methodologies or preparing C3-substituted indole libraries should procure 1,4-dimethoxy-1H-indole specifically when C3 regioselectivity is required, as alternative dimethoxyindole regioisomers will direct electrophiles to C2, C4, or C7 instead.

Pre-Protected Building Block for Tryptamine Releasers

4-Methoxyindole is an established reactant for alpha-ethyltryptamine-based dual dopamine–serotonin releasers, GABA analogs, and SGLT2 inhibitors [1][2]. 1,4-Dimethoxy-1H-indole retains the 4-methoxy activation essential for tryptamine synthesis while providing a pre-installed N1 protecting group. This eliminates the need for separate N-protection and N-deprotection steps when N1-substituted tryptamine analogs are the synthetic target . Pharmaceutical process chemistry groups and medicinal chemistry CROs synthesizing CNS-active tryptamine libraries should select 1,4-dimethoxy-1H-indole over 4-methoxyindole when the synthetic route requires N1 derivatization flexibility, when metabolic stability optimization via N1 substitution is a program goal, or when the N–H moiety of 4-methoxyindole would otherwise require additional protection/deprotection sequence steps that increase step count and reduce overall yield.

Application
Selection Property
Validation Focus
Phytoalexin scaffold antifungal studies
Tenualexin core (1,4-dimethoxyindole)
Plant pathogen mycelial inhibition endpoint review
Cholinesterase pathway studies
N1-methoxy dimethoxyindole pharmacophore
BChE inhibition and selectivity endpoint review
C3-selective indole functionalization
N1,4-dimethoxy activation pattern
Electrophilic substitution regioselectivity review
Tryptamine analog synthesis
N1-preprotected 4-methoxyindole building block
Synthetic route efficiency and N1 derivatization review
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